6-Methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine
Description
Properties
IUPAC Name |
6-methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-13-11-10(3-2-6-12-11)9-4-7-14-8-5-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSAFTXQVHGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCC1C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-5-(oxan-4-yl)-2,3,4,5-tetrahydropyridine is a synthetic compound belonging to the class of tetrahydropyridines. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 205.25 g/mol. The structure features a methoxy group and an oxan ring, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that derivatives of tetrahydropyridine showed promising results in inhibiting the growth of gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have shown that the compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.
Neuroprotective Properties
Recent research has explored the neuroprotective effects of this compound in models of neurodegeneration. A study indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This property may have implications for developing treatments for neurodegenerative disorders such as Alzheimer’s disease.
Case Studies
- Case Study on Antimicrobial Activity : A series of derivatives were synthesized based on the tetrahydropyridine scaffold and tested against various pathogens. The results highlighted that modifications to the oxan moiety significantly influenced antimicrobial potency .
- Neuroprotection Study : In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, treatment with this compound resulted in a marked decrease in cell death and an increase in cell viability compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The compound’s 6-methoxy and 5-oxan-4-yl groups contrast with common analogs:
- 6-Alkyl derivatives : Compounds like 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e) and 6-heptadecyl-2,3,4,5-tetrahydropyridine (5f) feature long alkyl chains at position 6, which enhance antifungal activity by interacting with fungal membranes .
- 6-Acetyl derivatives : 6-Acetyl-2,3,4,5-tetrahydropyridine (found in coffee) contributes roasty/popcorn aromas due to its acetyl group, with an odor threshold <0.06 ng/L .
- 6-Methyl derivatives : 6-Methyl-5-oxo-2,3,4,5-tetrahydropyridine (6M5OTP) is a key aroma compound in fragrant rice, co-localizing with GABA-related metabolic pathways .
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Electronic Effects : Methoxy’s electron-withdrawing nature may alter reactivity at the pyridine nitrogen, affecting hydrogen bonding or catalytic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
